2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene
Overview
Description
“2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene” is a chemical compound with the molecular formula C8H8Br2S . It is a derivative of benzothiophene, an aromatic organic compound with a molecular formula C8H6S . Benzothiophene has no household use and occurs naturally as a constituent of petroleum-related deposits such as lignite tar .
Molecular Structure Analysis
The molecular structure of “2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene” consists of a benzothiophene core with two bromine atoms attached at the 2nd and 3rd positions . The exact mass of the molecule is 293.871338 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene” include a density of 1.9±0.1 g/cm3, a boiling point of 329.3±42.0 °C at 760 mmHg, and a flash point of 153.0±27.9 °C . It has a LogP value of 5.02, indicating its lipophilicity .Scientific Research Applications
Synthesis and Analysis of Azomethine Derivatives
Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, related to 2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene, have been studied for their biological activities, including cytostatic, antitubercular, and anti-inflammatory effects. The synthesis and analysis methods for these compounds have been optimized, contributing to medical chemistry and pharmaceutical science (Chiriapkin, Kodonidi, & Larsky, 2021).
Antibacterial and Anti-inflammatory Agents
Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been utilized to generate compounds with potential as antimicrobial and non-steroidal anti-inflammatory agents. Through various treatments and characterizations, a series of compounds were synthesized and tested for their biological activities, showcasing promising results in antibacterial, antifungal, and anti-inflammatory capabilities (Narayana et al., 2006).
Chemoselective Synthesis
3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, a derivative, has been synthesized chemoselectively, further expanding the chemical versatility and potential applications of the parent compound in various scientific research areas (Jayaraman, Sridharan, & Nagappan, 2010).
SERM Analogues Synthesis
The synthesis of 2-bromo-3-aryloxybenzothiophene derivatives, serving as intermediates for the synthesis of SERM analogues, demonstrates the role of 2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene in the development of therapeutic agents (Zhang et al., 2007).
Novel Heterocyclic Derivatives
Reactions of 2-amino-4,5,6,7-tetrahydro[1]benzothiophene-3-carbonitrile have led to the creation of novel heterocyclic derivatives, showcasing the compound's versatility in contributing to the development of new chemical entities with potential biological activities (Youssef, 2009).
properties
IUPAC Name |
2,3-dibromo-4,5,6,7-tetrahydro-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2S/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJOSMCXBMASGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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